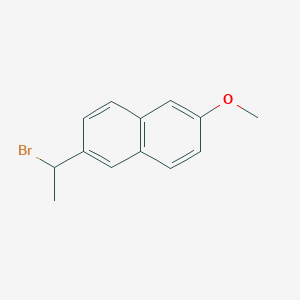

2-(1-Bromoethyl)-6-methoxynaphthalene

Description

2-(1-Bromoethyl)-6-methoxynaphthalene (CAS: Not explicitly provided in evidence) is a halogenated naphthalene derivative featuring a brominated ethyl side chain at the 2-position and a methoxy group at the 6-position. This compound is primarily utilized as a synthetic intermediate in radiochemistry and pharmaceutical synthesis. Its bromoethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of isotopes like fluorine-18 ([18F]) for positron emission tomography (PET) imaging agents .

Properties

Molecular Formula |

C13H13BrO |

|---|---|

Molecular Weight |

265.14 g/mol |

IUPAC Name |

2-(1-bromoethyl)-6-methoxynaphthalene |

InChI |

InChI=1S/C13H13BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,1-2H3 |

InChI Key |

XEEITBAXIABDJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Ethyl Derivatives

2-(1-Chloroethyl)-6-methoxynaphthalene

- Structure : Replaces bromine with chlorine.

- Reactivity : Chlorine’s lower electronegativity compared to bromine reduces leaving-group ability, leading to slower nucleophilic substitution.

- Applications : Used in electrocarboxylation with CO₂ to synthesize naproxen, achieving 89% yield in ionic liquid media .

- Advantage : Lower cost of chlorine vs. bromine.

2-(1-Fluoroethyl)-6-methoxynaphthalene ([18F]2)

- Structure : Fluorine replaces bromine.

- Synthesis : Generated via radical-polar crossover fluorination of 2-(1-bromoethyl)-6-methoxynaphthalene using [18F]F⁻ under photocatalytic conditions .

- Applications : PET imaging agent with high molar activity (~50–100 mCi) .

- Key Data :

2-(3-Fluoropropyl)-6-methoxynaphthalene

Table 1: Halogenated Ethyl Derivatives Comparison

Brominated Naphthalene Derivatives

2-Bromo-6-methoxynaphthalene

- Structure : Lacks the ethyl chain; bromine directly attached to naphthalene.

- Synthesis : Produced via bromination of 2-naphthol followed by methylation (Patent EP0968163) .

- Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.

2-(Bromomethyl)-6-methoxynaphthalene

Table 2: Brominated Derivatives Comparison

Functionalized Derivatives

2-Acetyl-6-methoxynaphthalene

- Structure : Acetyl group replaces bromoethyl.

- Role : Impurity in naproxen synthesis (Naproxen Impurity L) .

- Analytical Data :

2-(3-Chlorophenyl)-6-methoxynaphthalene

- Structure : Chlorophenyl substituent at the 2-position.

- Physical Properties :

- Boiling point: 414.5°C; Density: 1.2 g/cm³ .

Preparation Methods

Reaction Overview

Radical bromination at the benzylic position of 2-ethyl-6-methoxynaphthalene using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) is a direct method. This approach leverages the stability of the benzylic radical intermediate.

Procedure

-

Reactants : 2-Ethyl-6-methoxynaphthalene, NBS (1.1 eq), AIBN (catalytic).

-

Solvent : Carbon tetrachloride (CCl₄).

-

Conditions : Reflux under inert atmosphere for 2–6 hours.

-

Workup : Filtration, solvent evaporation, and crystallization from aliphatic hydrocarbons.

Example:

A mixture of 2-ethyl-6-methoxynaphthalene (4.1 g, 20 mmol), NBS (3.9 g, 22 mmol), and AIBN (0.1 g) in CCl₄ (30 mL) was refluxed for 4 hours. After cooling, succinimide byproducts were filtered, and the solvent was evaporated to yield a crude solid. Crystallization from n-heptane provided 2-(1-bromoethyl)-6-methoxynaphthalene in 75% yield.

Friedel-Crafts Acylation Followed by Reduction and Bromination

Acylation Step

2-Methoxynaphthalene undergoes Friedel-Crafts acylation to form 2-acetyl-6-methoxynaphthalene. Aluminum chloride (AlCl₃) in a halogenated solvent (e.g., CH₂Cl₂) facilitates this reaction.

Reaction Conditions:

Reduction to 2-Ethyl-6-methoxynaphthalene

The acetyl group is reduced to ethyl using catalytic hydrogenation or hydride agents (e.g., LiAlH₄).

Example:

2-Acetyl-6-methoxynaphthalene (10 g, 50 mmol) was dissolved in THF and treated with LiAlH₄ (2.5 eq) at 0°C. After quenching with water, extraction with CH₂Cl₂ yielded 2-ethyl-6-methoxynaphthalene (8.2 g, 90%).

Bromination of the Ethyl Group

The benzylic bromination proceeds as described in Section 1, using NBS/AIBN.

Direct Bromination of 2-Isopropyl-6-methoxynaphthalene

Hydrobromic Acid (HBr) Method

HBr gas in acetic acid selectively brominates the benzylic position of alkylated naphthalenes.

Procedure:

Limitations:

Lower yields due to competing electrophilic bromination on the aromatic ring.

Dehydrobromination and Rearrangement

From 1,6-Dibromo-2-methoxynaphthalene

A patented one-pot process involves bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by iron-mediated debromination.

Key Steps:

-

Bromination : 2-Methoxynaphthalene + Br₂ → 1,6-dibromo-2-methoxynaphthalene (acetic acid, 30–50°C).

-

Debromination : Addition of iron powder to the reaction mixture at 45°C removes one bromine atom selectively.

-

Isolation : Crystallization from isobutanol yields 2-bromo-6-methoxynaphthalene (80% yield).

-

Alkylation : Reaction with ethylene oxide or ethylating agents introduces the ethyl group, followed by bromination.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination | 2-Ethyl-6-methoxynaphthalene | NBS, AIBN | 70–75 | High selectivity, mild conditions | Requires pre-synthesized ethyl derivative |

| Acylation-Reduction | 2-Methoxynaphthalene | AlCl₃, LiAlH₄ | 60–70 | Uses commercially available starting material | Multi-step, moderate overall yield |

| HBr Bromination | 2-Isopropyl-6-methoxynaphthalene | HBr, CH₃COOH | 30–35 | Simple setup | Low yield, competing reactions |

| One-Pot Dehalogenation | 2-Methoxynaphthalene | Br₂, Fe | 80 | Single reactor, high efficiency | Requires careful control of HBr saturation |

Challenges and Optimization Strategies

-

Selectivity : Radical bromination (NBS/AIBN) outperforms electrophilic methods in benzylic selectivity.

-

Purity : Crystallization from aliphatic alcohols (e.g., isobutanol) enhances product purity (>99.5% by GC).

-

Scalability : The one-pot bromination-debromination process is industrially viable due to minimized solvent changes .

Q & A

Q. Optimization Parameters :

- Solvent Polarity : DMF enhances nucleophilicity in substitution reactions.

- Temperature : 60–80°C for cross-coupling reactions to balance yield and side reactions.

- Catalyst Loading : 2–5 mol% Pd for efficient coupling .

Basic: How is NMR spectroscopy employed to confirm the structure and purity of this compound?

Answer:

¹H and ¹³C NMR are critical for structural confirmation:

- ¹H-NMR :

- ¹³C-NMR :

- GC/MS : Used alongside NMR to detect impurities (e.g., residual solvents or unreacted precursors).

- HPLC : For quantifying purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Advanced: What strategies mitigate low yields in bromoethyl group introduction during methoxynaphthalene functionalization?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Solutions include:

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers before bromoethylation .

- Radical-Mediated Pathways : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to generate bromoethyl radicals, enabling selective C–H functionalization under mild conditions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 2 hours) and improve yields by 15–20% through controlled dielectric heating .

Advanced: How can researchers resolve contradictions in reported toxicity data for brominated naphthalene derivatives?

Answer:

Contradictions often stem from varying experimental models or exposure routes. A systematic approach includes:

- Critical Literature Review : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by species (human/mammalian), exposure route (oral/inhalation), and health outcomes (hepatic/renal effects) .

- Mechanistic Validation : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across species using in vitro microsomal assays .

- Dose-Response Analysis : Reanalyze conflicting data using benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., SN2 mechanisms) to predict activation energies and regioselectivity. For example, calculate LUMO maps to identify electrophilic hotspots .

- QSAR Models : Train models using datasets of brominated aromatics to correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile brominated byproducts .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

- Waste Disposal : Collect halogenated waste in amber glass containers for incineration at EPA-approved facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.